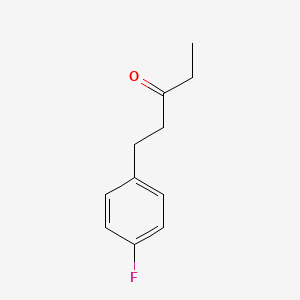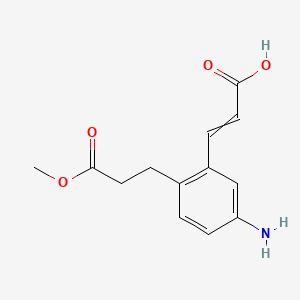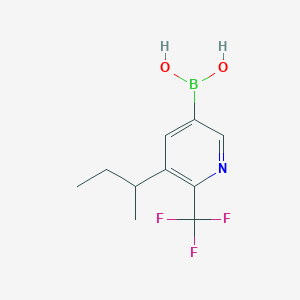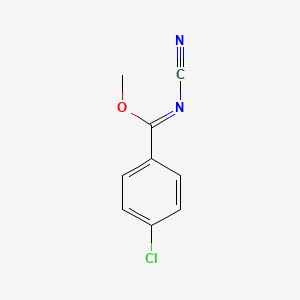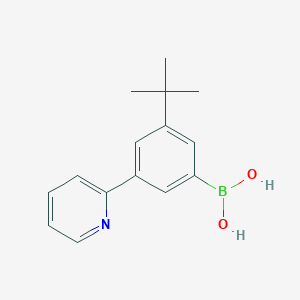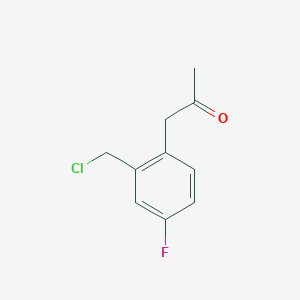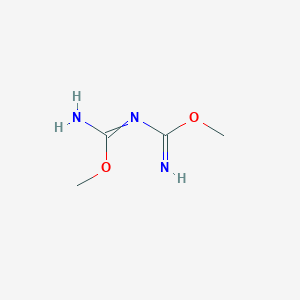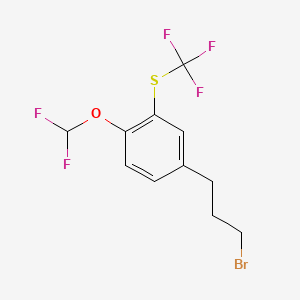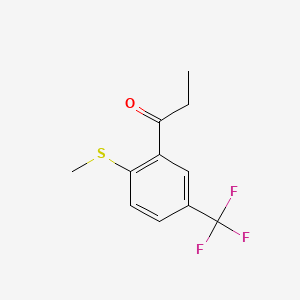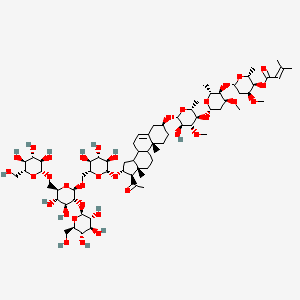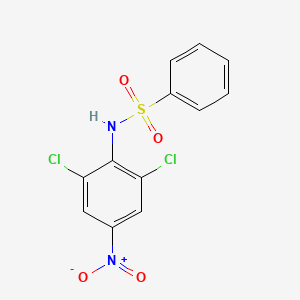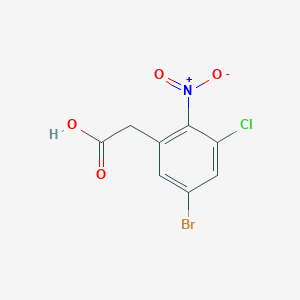
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decene-3,7-diyne, 2,2,9,9-tetramethyl-: is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds and four methyl groups at positions 2, 2, 9, and 9 . The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- typically involves the use of alkyne and alkene precursors. One common method includes the coupling of propargyl and vinyl derivatives under specific conditions . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alkanes or alkenes.
Substitution: The presence of triple bonds allows for substitution reactions, where halogens or other substituents can be introduced using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, organometallic reagents, inert atmosphere.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives, organometallic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s reactivity makes it a valuable tool in biological research, particularly in the study of enzyme mechanisms and metabolic pathways. It can be used to probe the activity of specific enzymes or to create labeled compounds for imaging studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparación Con Compuestos Similares
- 2,2,9,9-Tetramethyldec-5-ene-3,7-diyne
- 2,2,7,7-Tetramethyl-3,5-octadiyne
Comparison: Compared to similar compounds, 5-Decene-3,7-diyne, 2,2,9,9-tetramethyl- stands out due to its specific arrangement of triple bonds and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
102745-35-7 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2,2,9,9-tetramethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
Clave InChI |
UUSGALMHPVDLPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC=CC#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


